N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDE
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of chloro, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-chloro-4-(trifluoromethyl)phenyl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO5S/c1-27-13-7-12(14(28-2)6-10(13)18)23-16(24)8-29(25,26)15-4-3-9(5-11(15)19)17(20,21)22/h3-7H,8H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWRODOTEOCIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDE typically involves multiple steps, including the introduction of chloro, methoxy, and trifluoromethyl groups. Common synthetic routes may involve:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.
Chlorination: Chlorine atoms can be introduced through chlorination reactions.
Methoxylation: Methoxy groups can be added using methanol in the presence of a catalyst.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDE may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic effects or as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDE involves its interaction with molecular targets and pathways. This can include binding to specific receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other sulfonylacetamides or compounds with chloro, methoxy, and trifluoromethyl groups.
Uniqueness
The uniqueness of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]ACETAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
